The classification of this compound falls under:
The synthesis of 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- can be achieved through several methods. A common synthetic route involves the cyclization of o-phenylenediamine with oxalic acid or ethyl oxalate in the presence of a fluorinating agent.
The molecular structure of 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- consists of a fused bicyclic ring system featuring nitrogen atoms in the heterocyclic framework. The presence of a fluorine atom significantly influences its electronic properties.
The identity and purity of this compound can be confirmed through various spectroscopic methods:
2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- participates in several chemical reactions that can modify its structure or introduce new functional groups.
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Reflux in solvent |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Substitution | Halogens, alkyl halides | Reflux or catalysis |
The mechanism of action for 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- involves its interaction with specific molecular targets within biological systems.
This compound has been studied for its potential antimicrobial and anticancer properties. It may inhibit certain enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication. The inhibition leads to antibacterial effects by preventing DNA replication.
The specific pathways affected by this compound can vary based on its application but typically involve interference with nucleic acid synthesis and enzyme activity modulation.
The physical and chemical properties of 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- are critical for understanding its behavior in various applications.
Property | Value |
---|---|
Molecular Weight | C_8H_6F N_2O_2 = ~180 g/mol |
Melting Point | >400°C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- has diverse applications across multiple scientific fields:
6-Fluoro-1,4-dihydro-2,3-quinoxalinedione (FQ) belongs to the quinoxalinedione class of compounds, which function as competitive antagonists at ionotropic glutamate receptors. These receptors mediate excitatory neurotransmission and are categorized into NMDA, AMPA, and kainate subtypes. FQ specifically targets non-NMDA receptors (AMPA and kainate subtypes) by binding to the glutamate recognition site, thereby blocking agonist-induced activation. This mechanism aligns with related quinoxalinediones like DNQX (6,7-dinitro-2,3-quinoxalinedione) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), which exhibit high-affinity inhibition of AMPA/kainate receptors but show negligible activity at NMDA receptors [1].
The fluorination at the 6-position modifies the compound’s electronic properties and steric profile, enhancing receptor-subtype selectivity. Studies on structurally similar 6,7-disubstituted quinoxalinediones demonstrate that halogen substitutions (e.g., fluoro, nitro, cyano groups) significantly influence binding kinetics. For example, fluorinated analogs exhibit IC₅₀ values in the low micromolar range for AMPA receptors, comparable to NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline), a clinical-stage AMPA antagonist [1] [2].
Compound | AMPA Receptor IC₅₀ (μM) | Kainate Receptor IC₅₀ (μM) | NMDA Receptor IC₅₀ (μM) |
---|---|---|---|
DNQX | 0.5–1.0 | 0.3–0.7 | >100 |
CNQX | 0.9–1.5 | 0.8–1.2 | >100 |
NBQX | 0.06–0.2 | 2.5–5.0 | >100 |
6-Fluoro derivative | ~1.8 (estimated) | ~3.5 (estimated) | >100 |
FQ modulates excitatory synaptic transmission by selectively inhibiting AMPA/kainate receptor-mediated currents. In electrophysiological studies, quinoxalinediones suppress the early fast component of excitatory postsynaptic currents (EPSCs) in hippocampal, cortical, and spinal cord neurons. This effect is critical for regulating synaptic plasticity and neuronal excitability [1].
Fluorination confers metabolic advantages over nitro- or cyano-substituted analogs. The C–F bond increases stability against hepatic reduction, potentially extending the compound’s in vivo half-life. Additionally, fluorine’s electronegativity enhances interactions with polar residues (e.g., arginine, tyrosine) in the receptor’s ligand-binding domain, improving binding specificity for AMPA over kainate subtypes. For instance, fluorinated derivatives show 2–3 fold higher selectivity for AMPA receptors compared to DNQX in radioligand displacement assays using [³H]AMPA and [³H]kainate [2].
The core quinoxalinedione scaffold is essential for receptor binding:
Comparative SAR analyses indicate that 6,7-di-fluoro or 6-fluoro-7-nitro analogs exhibit enhanced water solubility and blood-brain barrier permeability relative to DNQX, addressing key pharmacokinetic challenges in neuropharmacology [1] [2].
6,7-Substituents | AMPA Affinity (Ki, nM) | Selectivity (AMPA/Kainate) | logP |
---|---|---|---|
6,7-Dinitro | 80–120 | 1.5–2.0 | 0.9 |
6-Cyano-7-nitro | 100–150 | 1.8–2.5 | 0.7 |
6-Fluoro | 150–200 (estimated) | 3.0–4.0 | 0.3 |
6,7-Difluoro | 90–130 | 4.5–6.0 | 0.2 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0